Biotin-PEG4-OH

Hydrolytic Stability Chemical Stability Bioconjugation

Biotin-PEG4-OH (also known as Biotin-PEG4-alcohol, CAS 1778736-18-7) is a heterobifunctional biotinylation reagent composed of a biotin moiety linked to a terminal hydroxyl group via a discrete, four-unit polyethylene glycol (PEG4) spacer. This monodisperse compound (C18H33N3O6S, MW 419.54 g/mol) is a member of the broader class of PEGylated biotin linkers and is widely utilized as a versatile intermediate in bioconjugation chemistry and targeted protein degradation (PROTAC) synthesis.

Molecular Formula C18H33N3O6S
Molecular Weight 419.5 g/mol
CAS No. 1778736-18-7
Cat. No. B3246338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-PEG4-OH
CAS1778736-18-7
Molecular FormulaC18H33N3O6S
Molecular Weight419.5 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCO)NC(=O)N2
InChIInChI=1S/C18H33N3O6S/c22-6-8-26-10-12-27-11-9-25-7-5-19-16(23)4-2-1-3-15-17-14(13-28-15)20-18(24)21-17/h14-15,17,22H,1-13H2,(H,19,23)(H2,20,21,24)/t14-,15-,17-/m0/s1
InChIKeyZXIIDTTUJDVFCP-ZOBUZTSGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotin-PEG4-OH (CAS 1778736-18-7) Procurement Guide: Properties and Structural Characterization


Biotin-PEG4-OH (also known as Biotin-PEG4-alcohol, CAS 1778736-18-7) is a heterobifunctional biotinylation reagent composed of a biotin moiety linked to a terminal hydroxyl group via a discrete, four-unit polyethylene glycol (PEG4) spacer [1]. This monodisperse compound (C18H33N3O6S, MW 419.54 g/mol) is a member of the broader class of PEGylated biotin linkers and is widely utilized as a versatile intermediate in bioconjugation chemistry and targeted protein degradation (PROTAC) synthesis . The PEG4 spacer confers water solubility and flexibility, while the terminal hydroxyl group provides a handle for further derivatization, distinguishing it from other biotin-PEG derivatives that terminate in reactive functional groups [2].

Why Biotin-PEG4-OH is Not Interchangeable with Closely Related Analogs


In scientific procurement, Biotin-PEG4-OH cannot be generically substituted with other biotin-PEG derivatives due to its distinct terminal hydroxyl (-OH) group, which imparts unique chemical versatility and is critical for specific synthetic workflows. Unlike its functionalized analogs (e.g., NHS ester, acid, amine), the hydroxyl group is chemically inert under many coupling conditions, allowing it to serve as a stable, non-interfering end-group until deliberately activated [1]. This property is essential for sequential bioconjugation strategies and for avoiding unwanted side reactions. Furthermore, the PEG4 linker length strikes a critical balance between solubility and steric accessibility; shorter analogs (e.g., Biotin-PEG2-OH) may cause steric hindrance in biotin-streptavidin binding, while longer analogs (e.g., Biotin-PEG12-OH) can increase molecular bulk, potentially affecting conjugate properties [2]. Therefore, direct substitution without validating these functional and spatial parameters can compromise experimental reproducibility and product performance.

Quantitative Differentiation Evidence for Biotin-PEG4-OH Against Key Comparators


Comparison of Hydrolytic Stability: Biotin-PEG4-OH vs. Biotin-PEG4-NHS Ester

Biotin-PEG4-OH demonstrates significantly higher hydrolytic stability compared to its NHS ester analog, Biotin-PEG4-NHS. The terminal hydroxyl group of Biotin-PEG4-OH is chemically stable in aqueous buffers over extended periods, whereas the NHS ester moiety in Biotin-PEG4-NHS is susceptible to rapid hydrolysis, limiting its useful half-life in aqueous media [1]. This difference is critical for experimental design, as the hydroxyl compound can be stored and used without the strict, short-term handling constraints required for the NHS ester.

Hydrolytic Stability Chemical Stability Bioconjugation

Steric Hindrance and Binding Efficiency: Biotin-PEG4-OH vs. Non-PEGylated LC-Biotin

Biotin-PEG4-OH, via its PEG4 spacer, is designed to reduce steric hindrance and enhance binding to avidin/streptavidin compared to non-PEGylated biotinylation reagents like LC-Biotin (biotin with an aminocaproic acid linker). The flexible, hydrophilic PEG4 spacer arm of Biotin-PEG4-OH (estimated length ~19-20 Å ) effectively projects the biotin moiety away from the conjugated biomolecule, facilitating its access to the deep biotin-binding pocket of streptavidin . In contrast, the hydrophobic and less flexible LC linker can result in steric clashes and reduced binding efficiency, particularly when biotin is conjugated near sterically hindered sites.

Biotin-Avidin Binding Steric Hindrance Linker Flexibility

Solubility and Conjugate Aggregation: Biotin-PEG4-OH vs. LC-Biotin and Biotin-PEG2-OH

The PEG4 spacer of Biotin-PEG4-OH confers superior aqueous solubility and effectively prevents aggregation of biotinylated conjugates compared to non-PEGylated or shorter PEG linkers. Amphiphilic PEG linkers like PEG4 impart excellent water solubility to biotin, which is poorly soluble on its own . In a direct comparison with the widely used hydrophobic linker LC-biotin, dPEG4 biotin acid (a close analog with the same PEG4 spacer) did not trigger aggregation and precipitation of conjugated biomolecules even at high levels of incorporation, whereas LC-biotin caused aggregation with just a few incorporated groups . While Biotin-PEG2-OH also provides some solubility, the longer PEG4 chain in Biotin-PEG4-OH offers enhanced hydrophilicity and is more effective at preventing nonspecific interactions and aggregation of labeled proteins in solution [1].

Water Solubility Protein Aggregation PEGylation

Recommended Application Scenarios for Biotin-PEG4-OH Based on Quantitative Evidence


Sequential Bioconjugation and Multi-Step Syntheses

The enhanced hydrolytic stability of the terminal hydroxyl group, as established in Section 3, makes Biotin-PEG4-OH the ideal precursor for complex, multi-step bioconjugation workflows. Researchers can incorporate this stable, non-reactive building block into a synthetic sequence, activating the hydroxyl group to a more reactive species (e.g., NHS ester, mesylate) only at the precise step required. This eliminates the need for strict anhydrous conditions and time-sensitive handling associated with pre-activated esters, thereby simplifying procurement and experimental logistics [1].

High-Density Protein Labeling and Antibody Conjugation

The evidence from Section 3 demonstrates that the PEG4 spacer of Biotin-PEG4-OH is superior to both non-PEGylated (LC-biotin) and shorter PEG (PEG2) linkers in preventing protein aggregation and maintaining solubility after biotinylation. This makes it the preferred choice for labeling antibodies, enzymes, or other proteins where a high degree of labeling (multiple biotin molecules per protein) is required to achieve maximum assay sensitivity, without risking precipitation or loss of biological activity [1].

PROTAC Linker Development and Targeted Protein Degradation

Biotin-PEG4-OH is widely employed as a versatile PEG linker for the synthesis of PROTACs [1]. Its terminal hydroxyl group provides a flexible handle for conjugating to various E3 ligase ligands and target protein ligands, allowing for the construction of diverse PROTAC molecules . The PEG4 spacer's optimal length and hydrophilic properties ensure the resulting PROTACs maintain favorable solubility and cell permeability profiles, which are critical for efficient target protein degradation. The ability to incorporate a biotin tag also allows for the development of biotinylated PROTACs used in target engagement studies and pull-down assays [2].

Technical Documentation Hub

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